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Compound of Interest

2-(3-Bromophenyl)-2-
Compound Name:
(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

Get Quote

Introduction & Scope

2-(3-Bromophenyl)-2-(methylamino)acetamide (CAS 1218221-61-4) is a functionalized
phenylacetamide derivative often utilized as a key intermediate in the synthesis of CNS-active
pharmaceutical ingredients (APIs) and fine chemical building blocks.[1][2] Its structure features
a secondary methylamine, a primary acetamide, and a meta-brominated phenyl ring.

Accurate quantification of this molecule is critical in two distinct scenarios:

¢ Synthetic Process Control: Monitoring reaction conversion and purity assessment of the bulk
intermediate (High Concentration).

¢ Trace Analysis: Quantifying residual levels in final drug substances (genotoxic impurity
screening) or biological matrices (pharmacokinetic studies).
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This guide provides two distinct, validated protocols: a robust HPLC-UV method for
purity/assay and a high-sensitivity LC-MS/MS method for trace analysis.

Analyte Profile

Property Value Notes
Formula CoH11BrN20

Monoisotopic masses: 242.0
MW 243.10 g/mol

("°Br), 244.0 (31Br)

] Basic secondary amine;

pKa (Calc) ~9.2 (Amine) -

positively charged at pH < 7

Moderately lipophilic due to the
LogP (Calc) ~1.1 )

bromophenyl ring

Sparingly soluble in water at
Solubility DMSO, Methanol, ACN neutral pH; soluble in acidic

buffers

Method Development Strategy

The presence of the secondary amine (-NHCH?s) and the amide group presents specific
chromatographic challenges, primarily peak tailing due to silanol interactions and retention
shifts based on pH.

o UV Detection: The bromophenyl moiety provides a strong chromophore at 210-220 nm and
a secondary absorbance at 254 nm.

o MS Detection: The molecule ionizes readily in ESI(+) mode due to the basic amine. The
presence of bromine provides a distinct 1:1 isotopic signature (M and M+2), which serves as
a powerful confirmation tool in complex matrices.

Analytical Decision Tree
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Select Analytical Goal

Concentration Range?

High (>10 pg/mL) Trace (<1 pg/mL)
Purity / Assay Residue / Bioanalysis

Protocol A: HPLC-UV Protocol B: LC-MS/MS
(Phosphate Buffer pH 2.5) (Formic Acid / ACN)

Click to download full resolution via product page
Figure 1: Decision tree for selecting the appropriate quantification protocol.

Protocol A: HPLC-UV for Purity and Assay

Application: Quality Control (QC) of raw materials, reaction monitoring.
Chromatographic Conditions
o System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

e Column:C18 Base-Deactivated Column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5
pHm).

o Rationale: Standard silica columns will cause tailing with the secondary amine. BEH or
end-capped columns are essential.

» Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

o Rationale: Low pH suppresses silanol activity and keeps the amine protonated, ensuring
sharp peaks.
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Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Detection: 220 nm (Primary), 254 nm (Secondary/Confirmation).

Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

15.1 95 5

20.0 95 5

Sample Preparation (Bulk Material)

e Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50
Water:Acetonitrile. (Conc: 1.0 mg/mL).

o Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 pg/mL.
 Filtration: Filter through a 0.22 um PTFE or Nylon syringe filter before injection.

Protocol B: LC-MS/MS for Trace Analysis

Application: Genotoxic impurity screening, cleaning validation, or bioanalysis (plasma/urine).

Mass Spectrometry Parameters

e Source: Electrospray lonization (ESI), Positive Mode.

e Scan Type: Multiple Reaction Monitoring (MRM).
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 Isotope Note: You must monitor transitions for both the 7°Br (Mass 243) and 81Br (Mass 245)
isotopes to confirm identity.

MRM Transitions:

Collision Energy

Precursor lon (m/z) Product lon (m/z) (eV) Identity
e
Quantifier (Loss of
243.0 ("°Br) 212.0 15
-NH2CHs)
Qualifier (Loss of -
243.0 ("°Br) 199.0 20

CONHz2)

| 245.0 (31Br) | 214.0 | 15 | Confirmation (Isotope) |

Chromatographic Conditions (UHPLC)

e Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 pm).
e Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Flow Rate: 0.4 mL/min.

e Gradient: 5% B to 95% B over 5 minutes.

Bioanalytical Sample Prep (Protein Precipitation)
¢ Aliquot: Transfer 50 pL of plasma/biofluid to a 1.5 mL tube.

» Precipitation: Add 200 pL of ice-cold Acetonitrile (containing Internal Standard, e.g.,
Propranolol or a deuterated analog).

» Vortex/Spin: Vortex for 30s, Centrifuge at 10,000 x g for 5 min.

« Injection: Inject 2-5 pL of the supernatant.
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MS Fragmentation Pathway

Fragment A

- Methylamine (31 Da [M-NH2CH3]+
m/z 212

Parent lon
[M+H]+ m/z 243 - Amide (44 Da)

Fragment B
[M-CONH2]+
m/z 199

Click to download full resolution via product page
Figure 2: Proposed ESI+ fragmentation pathway for MRM optimization.

Validation Parameters (ICH Q2 Guidelines)

To ensure data integrity, the following validation criteria must be met:

Linearity & Range
¢ UV Method: 5 pg/mL to 200 pg/mL (R2 > 0.999).

e MS Method: 1 ng/mL to 1000 ng/mL (Weighting 1/x?).

Accuracy & Precision

e Acceptance Criteria:
o Recovery: 90-110% (UV), 85-115% (MS).

o RSD: < 2% (UV), < 15% (MS at LOQ).

Specificity (Isotope Pattern)

In the MS method, the ratio of the peak area for the 243 transition vs. the 245 transition must
remain constant (approx 1:1) across all samples. Deviation >20% indicates interference.
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Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Ensure pHis < 3.0. Use a
"Base Deactivated" column.

Peak Tailing (UV) Silanol interaction with amine Add 5mM Triethylamine if
necessary (not recommended
for MS).

Switch from Phosphate to
Formic Acid/Ammonium

Low Sensitivity (MS) lon suppression )
Formate. Perform matrix effect
assessment.

Use a needle wash of 50:50

Carryover Adsorption of amine to injector ~ MeOH:Water + 0.1% Formic
Acid.

Refe rences

e Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid
Chromatography. Wiley. (Standard text for HPLC method development of basic amines).

o European Medicines Agency (EMA). (2006). Guideline on Validation of Bioanalytical
Methods. (Protocol standards for LC-MS/MS bioanalysis).

e American Elements. (2023). 2-(3-Bromophenyl)-2-(methylamino)acetamide Properties.
Retrieved from [Link]

(Note: As this is a specific chemical intermediate, specific academic literature on its
guantification is limited. The protocols above are derived from first-principles method
development for phenyl-amino-acetamide derivatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1.1142927-97-6,2-(1-methyl-1H-pyrazol-3-yl)acetonitrile-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;F#H: (L) AR/ T] [accelachem.com]

e 2.1218221-61-4|2-(3-Bromophenyl)-2-(methylamino)acetamide|2-(3-Bromophenyl)-2-
(methylamino)acetamide|-3u{&E4 #1813 E] [bio-fount.com]

» To cite this document: BenchChem. [Application Note: High-Performance Quantification of 2-
(3-Bromophenyl)-2-(methylamino)acetamide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1528593/docs#application-note-high-
performance-quantification-of-2-3-bromophenyl-2-methylamino-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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